molecular formula C15H22FN3O2 B2511928 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide CAS No. 1210702-87-6

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide

Cat. No.: B2511928
CAS No.: 1210702-87-6
M. Wt: 295.358
InChI Key: CQKZJLBVLVLQFI-UHFFFAOYSA-N
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide, also known as FPEA, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPEA belongs to a class of compounds known as piperazine derivatives, which have been found to exhibit a wide range of pharmacological properties.

Scientific Research Applications

Analgesic Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide has been investigated for its potential analgesic properties. Research has focused on compounds within this category, noting their significant analgesic activity, which could be useful in clinical settings for short surgical procedures where rapid recovery is required (Lalinde et al., 1990).

PET Imaging Studies

The compound has been explored for its role in positron emission tomography (PET) imaging studies, particularly as a 5-HT1A antagonist. This is significant for studying serotonergic neurotransmission, with applications in understanding various neuropsychiatric disorders (Plenevaux et al., 2000).

Dopamine Uptake Inhibition

Research has demonstrated the potential of this compound in inhibiting dopamine uptake. This aspect is crucial for developing therapeutic agents for conditions like cocaine abuse, making it a candidate for long-acting cocaine abuse therapeutic agents (Ironside et al., 2002).

Anticonvulsant Activity

The compound has shown promise in anticonvulsant activity. This includes the synthesis of derivatives that have been evaluated for their effects in epilepsy models, indicating potential applications in the treatment of seizures and epilepsy (Obniska et al., 2015).

Antioxidant Properties

Studies have also indicated that derivatives of this compound possess antioxidant properties. This opens avenues for its use in managing oxidative stress-related conditions (Malík et al., 2017).

Anti-Ischemic Activity

The compound's derivatives have been explored for their anti-ischemic activity, particularly in the context of cerebral infarction. This suggests potential therapeutic applications in stroke and related conditions (Zhong et al., 2018).

Future Directions

The future directions for research on this compound could involve further exploration of its inhibitory effects on nucleoside transporters, as well as the development of analogues with different selectivities and potencies. Additionally, more research could be done to fully understand the mechanism of action of this compound .

Biochemical Analysis

Biochemical Properties

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit α-amylase, an enzyme involved in the hydrolysis of carbohydrates into glucose . This inhibition is crucial for managing blood glucose levels, particularly in the context of type 2 diabetes mellitus. The compound’s interaction with α-amylase involves binding to the enzyme’s active site, thereby preventing the substrate from accessing the catalytic residues . Additionally, this compound has been found to interact with human equilibrative nucleoside transporters, specifically inhibiting the transport of nucleosides across cell membranes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the uptake of nucleosides, which are essential for nucleotide synthesis and regulation of adenosine function . By inhibiting nucleoside transporters, this compound can alter cellular metabolism and impact cell proliferation and survival. Furthermore, the compound’s inhibition of α-amylase can lead to reduced glucose levels, thereby influencing cellular energy metabolism and insulin signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The compound binds to the active site of α-amylase, inhibiting its catalytic activity and preventing the hydrolysis of carbohydrates . Additionally, this compound interacts with human equilibrative nucleoside transporters, leading to the inhibition of nucleoside transport across cell membranes . This inhibition can result in altered gene expression and changes in cellular metabolism, as nucleosides are critical for nucleotide synthesis and adenosine regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of α-amylase and nucleoside transporters . Prolonged exposure to the compound may lead to degradation and reduced efficacy. Long-term effects on cellular function include sustained alterations in glucose metabolism and nucleoside transport, which can impact cell proliferation and survival.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits α-amylase and nucleoside transporters, leading to reduced glucose levels and altered nucleoside metabolism . At higher doses, the compound may exhibit toxic or adverse effects, including gastrointestinal discomfort and liver toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not result in additional benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, including carbohydrate and nucleoside metabolism. The compound’s inhibition of α-amylase affects the hydrolysis of carbohydrates, leading to reduced glucose levels and altered energy metabolism . Additionally, its interaction with nucleoside transporters impacts nucleotide synthesis and adenosine regulation, which are critical for cellular metabolism and function . The compound may also influence metabolic flux and metabolite levels, further affecting cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by human equilibrative nucleoside transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins may interact with the compound, influencing its localization and accumulation in specific tissues. These interactions are crucial for the compound’s efficacy and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and nucleoside transport . Post-translational modifications, such as phosphorylation or glycosylation, may also play a role in the compound’s localization and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its impact on cellular processes.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2/c1-21-12-15(20)17-6-7-18-8-10-19(11-9-18)14-5-3-2-4-13(14)16/h2-5H,6-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKZJLBVLVLQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCN1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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